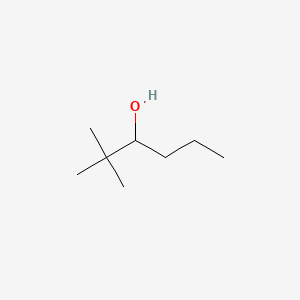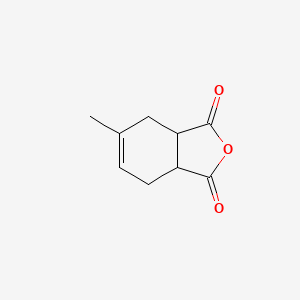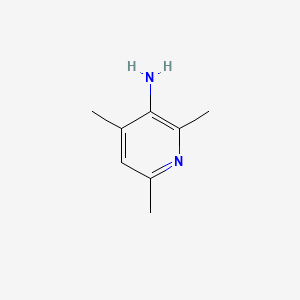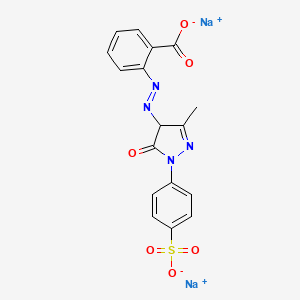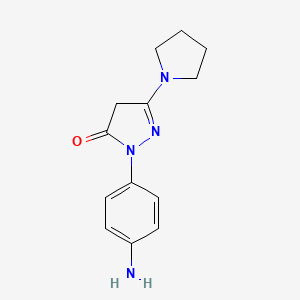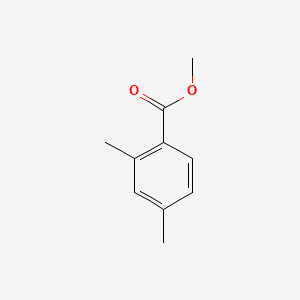
Methyl 2,4-dimethylbenzoate
概要
説明
“Methyl 2,4-dimethylbenzoate” is a chemical compound with the empirical formula C10H12O2 . It has a molecular weight of 164.20 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dimethylbenzoate” can be represented by the SMILES stringO=C(OC)C1=C(C)C=C(C)C=C1 . This indicates that the molecule consists of a benzoate core with two methyl groups attached at the 2 and 4 positions, and a methoxy group attached via an ester linkage.
科学的研究の応用
Chemical Research
“Methyl 2,4-dimethylbenzoate” is a chemical compound with the empirical formula C10H12O2 . It is used in chemical research due to its unique molecular structure .
Insecticide
“Methyl 2,4-dimethylbenzoate” has been identified as a promising, environmentally safe insecticide . It is effective against a range of different agricultural, stored product, and urban insect pests . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Agriculture
This compound finds application in the synthesis of advanced crop protection agents, such as pesticides and herbicides . Its distinct molecular structure can be tailored to enhance the efficacy and selectivity of these agrochemicals, leading to improved crop yields and reduced environmental impact .
Synthesis of Mesomorphic Derivatives
“Methyl 2,4-dimethylbenzoate” is used in the synthesis of mesomorphic derivatives containing fragments of different organic acids . These derivatives have been investigated for their mesomorphic properties .
Lanthanide Complexes
Lanthanide complexes of “Methyl 2,4-dimethylbenzoate” have been synthesized and their spectral properties have been studied .
Biopesticides
“Methyl 2,4-dimethylbenzoate” is a relatively new botanical insecticide that occurs naturally as a metabolite in plants . It is considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
Safety And Hazards
“Methyl 2,4-dimethylbenzoate” is classified as Acute Tox. 4 Oral according to GHS classification . This means it’s harmful if swallowed. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
methyl 2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(8(2)6-7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCLNRPRQRDMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178290 | |
| Record name | Methyl 2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethylbenzoate | |
CAS RN |
23617-71-2 | |
| Record name | Methyl 2,4-dimethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023617712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the occurrence of methyl 2,4-dimethylbenzoate in natural sources and its potential biological activities?
A1: Research indicates that methyl 2,4-dimethylbenzoate is a constituent of the essential oil derived from Limoniastrum guyonianum, a medicinal plant native to Tunisia []. This essential oil, particularly the fraction from leaves, exhibited antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis []. While the specific contribution of methyl 2,4-dimethylbenzoate to the overall antibacterial effect wasn't isolated, its presence in the active essential oil suggests it might play a role in the plant's natural defense mechanisms. Further research is needed to elucidate its specific antibacterial properties and potential synergistic effects with other oil components.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)

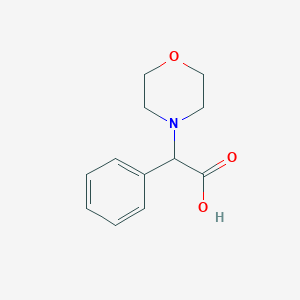

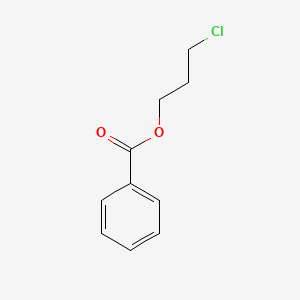

![ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1585435.png)

